(3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate

Description

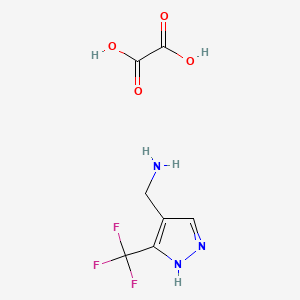

(3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate is a pyrazole-derived compound featuring a trifluoromethyl (-CF₃) group at the 3-position of the pyrazole ring and a methanamine group at the 4-position, paired with an oxalate counterion. Pyrazole derivatives are widely explored in medicinal chemistry and agrochemical research due to their versatile pharmacological and physicochemical properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the oxalate salt improves crystallinity and solubility.

Properties

Molecular Formula |

C7H8F3N3O4 |

|---|---|

Molecular Weight |

255.15 g/mol |

IUPAC Name |

oxalic acid;[5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine |

InChI |

InChI=1S/C5H6F3N3.C2H2O4/c6-5(7,8)4-3(1-9)2-10-11-4;3-1(4)2(5)6/h2H,1,9H2,(H,10,11);(H,3,4)(H,5,6) |

InChI Key |

ARSNFBADOBETOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=C1CN)C(F)(F)F.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with hydrazine hydrate to form the pyrazole ring. The resulting compound is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group. Finally, the compound is treated with oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methanamine group and pyrazole ring participate in nucleophilic substitution under specific conditions:

-

Oxalate displacement : The oxalate ion acts as a leaving group in polar aprotic solvents (e.g., DMF, DMSO), enabling substitution at the methanamine nitrogen. For example, reaction with alkyl halides yields N-alkylated derivatives (e.g., ).

-

Pyrazole ring substitution : The NH group at position 1 of the pyrazole can undergo alkylation or arylation via Mitsunobu conditions or metal-catalyzed cross-coupling, forming 1-substituted pyrazoles .

Key Reaction Example :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| N-Alkylation |

Condensation Reactions

The primary amine reacts with carbonyl compounds to form Schiff bases or hydrazones:

-

Schiff base formation : Condensation with aldehydes (e.g., benzaldehyde) in ethanol under acidic catalysis yields imines () .

-

Hydrazone synthesis : Reaction with hydrazines produces hydrazide derivatives, which are precursors for heterocyclic scaffolds like triazoles or oxadiazoles .

Key Reaction Example :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Schiff base formation |

Acylation and Alkylation

The methanamine group undergoes typical amine reactions:

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., EtN) forms amides () .

-

Urea/thiourea formation : Reaction with isocyanates or isothiocyanates generates ureas or thioureas, respectively .

Key Reaction Example :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Urea synthesis |

Cycloaddition Reactions

The pyrazole ring participates in 1,3-dipolar cycloadditions:

-

With diazo compounds : Reacts with ethyl diazoacetate in the presence of Zn(OTf) to form pyrazolo[1,5-a]pyrimidines .

-

With nitrile oxides : Generates fused bicyclic systems under microwave irradiation .

Oxidation and Reduction

-

Amine oxidation : The methanamine group is oxidized to a nitro group using KMnO/HSO, though this is less common due to the oxalate’s instability under strong oxidative conditions .

-

Oxalate reduction : LiAlH reduces the oxalate to ethylene glycol, leaving the free amine base.

Biological Interactions (Relevant to Reactivity)

The compound’s trifluoromethyl group enhances electrophilic character, facilitating interactions with biological nucleophiles (e.g., cysteine residues in enzymes). This underpins its reported anti-inflammatory and antimicrobial activities .

Scientific Research Applications

Chemical Properties and Structure

The compound features a trifluoromethyl group attached to a pyrazole ring, along with a methanamine functional group linked to the pyrazole. It forms an oxalate salt, enhancing its solubility and stability. The trifluoromethyl group is significant as it influences the electronic properties and biological activity of the compound, making it a focal point in medicinal chemistry.

Research indicates that compounds with similar structures often exhibit significant biological activities. Specifically, (3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate has potential applications in pharmacology due to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Studies have shown that pyrazole derivatives can exhibit anti-inflammatory, analgesic, and antimicrobial activities, suggesting that this compound may also possess similar therapeutic properties.

Potential Therapeutic Applications

- Anti-inflammatory Effects : Compounds with a pyrazole structure have been linked to anti-inflammatory properties, making this compound a candidate for treating inflammation-related disorders .

- Analgesic Properties : Similar pyrazole derivatives have demonstrated analgesic effects in various studies, indicating potential for pain management applications.

- Antimicrobial Activity : The compound's structural characteristics may confer antimicrobial properties, positioning it as a potential agent against bacterial infections.

Interaction Profiles

High-throughput screening assays have been employed to assess the activity of this compound against various enzymes and receptors. These studies reveal potential pathways for therapeutic action, suggesting that the compound can engage with multiple biological targets effectively.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Trifluoromethyl)-1H-pyrazole | Trifluoromethyl pyrazole | Antimicrobial properties |

| 4-Amino-3-(trifluoromethyl)pyrazole | Amino substituent on pyrazole | Anti-inflammatory effects |

| 5-(Trifluoromethyl)-2-methylpyrazole | Methyl substitution on pyrazole | Anticancer activity |

The unique combination of the trifluoromethyl group and the methanamine functionality may confer distinct pharmacological properties not seen in other derivatives.

Mechanism of Action

The mechanism of action of (3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Structural Variations

The target compound is structurally distinct from analogs due to the position of the trifluoromethyl group and the presence of the oxalate counterion . Key structural analogs include:

Key Observations :

Physicochemical Properties

Notes:

Spectroscopic Data Comparison

¹H NMR shifts (400–500 MHz, CDCl₃):

Biological Activity

The compound (3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate is a derivative of pyrazole characterized by its trifluoromethyl group, which significantly influences its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory, analgesic, and antimicrobial domains.

- Molecular Formula : C₇H₈F₃N₃O₄

- Molecular Weight : 255.15 g/mol

- Structure : The compound features a pyrazole ring with a trifluoromethyl substituent and a methanamine functional group forming an oxalate salt, enhancing solubility and stability in biological systems.

The biological activity of this compound can be attributed to several factors:

- Lipophilicity : The trifluoromethyl group increases lipophilicity, potentially improving membrane permeability and bioavailability.

- Target Interactions : The compound is believed to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. High-throughput screening assays have indicated its potential as a modulator of these targets.

Biological Activity Overview

Research on similar compounds suggests that This compound may exhibit the following biological activities:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Compounds with similar structures have shown efficacy in reducing inflammation markers. |

| Analgesic | Potential applications in pain relief have been suggested due to the compound's interaction with pain receptors. |

| Antimicrobial | Similar pyrazole derivatives have demonstrated antimicrobial properties against various pathogens. |

1. Anti-inflammatory Activity

A study investigating pyrazole derivatives revealed that compounds with trifluoromethyl substitutions exhibited significant inhibition of pro-inflammatory cytokines. This suggests that This compound may similarly modulate inflammatory responses.

2. Antimicrobial Efficacy

Research on related compounds has shown promising results against bacterial strains. For instance, a derivative with a similar structure demonstrated effective inhibition of Staphylococcus aureus, indicating potential therapeutic applications for treating infections .

3. Computational Studies

Quantitative structure-activity relationship (QSAR) models have been employed to predict the interactions of this compound based on its structural features. These studies suggest that modifications to the pyrazole ring can enhance or diminish biological activity, providing insights for future drug design efforts .

Synthesis and Structural Analysis

The synthesis of This compound involves multiple steps, including the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and subsequent conversion to the oxalate salt. This complexity underscores the importance of optimizing synthetic routes for improved yields and purity.

Q & A

What are the optimal synthetic routes for preparing (3-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine oxalate, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The synthesis typically involves:

Pyrazole Core Formation: Cyclocondensation of β-diketones or β-ketoesters with hydrazines under acidic conditions to form the trifluoromethyl-substituted pyrazole ring.

Amination: Introduction of the methanamine group via reductive amination or nucleophilic substitution at the 4-position of the pyrazole.

Oxalate Salt Formation: Reaction of the free base with oxalic acid in polar solvents (e.g., ethanol) under controlled pH.

Optimization Tips:

- Use anhydrous conditions and catalysts like Pd/C for reductive steps to improve yield (up to 91% reported in analogous syntheses) .

- Monitor reaction progress via TLC or HPLC to avoid over-functionalization.

- Purify intermediates via column chromatography or recrystallization to achieve >95% purity .

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Level: Basic

Methodological Answer:

Primary Techniques:

- ¹H NMR: Analyze coupling patterns and chemical shifts to confirm substitution patterns. For example, the trifluoromethyl group deshields adjacent protons, causing distinct shifts (e.g., δ 7.2–8.0 ppm for pyrazole protons) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ expected at m/z 220.05 for the free base) and isotopic patterns for fluorine .

- IR Spectroscopy: Identify amine N-H stretches (~3300 cm⁻¹) and oxalate carbonyl stretches (~1700 cm⁻¹).

Data Interpretation:

- Contradiction Resolution: If NMR signals overlap, use 2D techniques (COSY, HSQC) or variable-temperature NMR .

How can computational modeling predict the reactivity and electronic properties of this compound?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The trifluoromethyl group strongly withdraws electrons, stabilizing the pyrazole ring .

- Molecular Dynamics (MD): Simulate solvation effects in biological systems to predict binding affinities (e.g., kinase inhibition).

- Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., G protein-coupled receptors) .

Validation: Compare computational results with experimental data (e.g., crystallographic structures refined via SHELXL ).

What strategies resolve discrepancies in crystallographic data for trifluoromethyl-pyrazole derivatives?

Level: Advanced

Methodological Answer:

- Data Collection: Use high-resolution synchrotron radiation to minimize noise.

- Refinement: Apply SHELXL’s restraints for disordered trifluoromethyl groups and anisotropic displacement parameters .

- Validation Tools: Check for outliers using R-factors and electron density maps (e.g., omit maps for ambiguous regions).

Example: If thermal motion obscures the oxalate counterion, employ twin refinement or partial occupancy adjustments .

How do structural modifications influence biological activity or physicochemical properties?

Level: Advanced

Methodological Answer:

- Substituent Effects:

Experimental Design:

- Synthesize analogs with varying substituents (e.g., methyl, chloro) and compare logP, solubility, and IC₅₀ values in kinase assays .

What parameters ensure reproducibility in oxalate salt formation?

Level: Basic

Methodological Answer:

- Critical Parameters:

- Stoichiometry: Use a 1:1 molar ratio of free base to oxalic acid.

- Solvent Choice: Ethanol/water mixtures (80:20 v/v) prevent salt hydrolysis.

- Crystallization: Slow cooling (1°C/min) yields larger, purer crystals .

Quality Control: Verify salt formation via DSC (melting point ~200°C) and XRD .

What in vitro assays evaluate kinase inhibition, and how should controls be designed?

Level: Advanced

Methodological Answer:

- Assay Types:

Controls:

- Positive Control: Staurosporine (pan-kinase inhibitor).

- Negative Control: DMSO vehicle to rule out solvent effects.

- Blanking: Subtract background luminescence from cell lysates without substrate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.